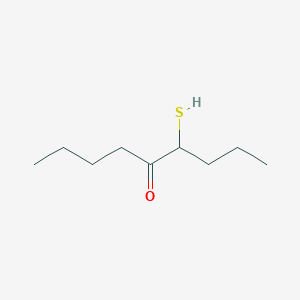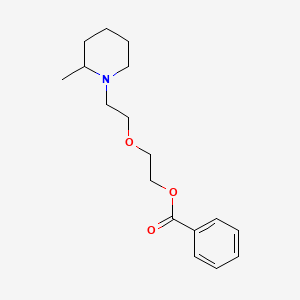
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is an organic compound with a complex structure that includes a benzoyl group substituted with two methoxy groups and a cyclopentane ring with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form 2,4-dimethoxybenzoyl chloride . This intermediate is then reacted with a suitable cyclopentane derivative under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as solvent selection, temperature control, and the use of catalysts are crucial in scaling up the synthesis process. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of production.
化学反応の分析
Types of Reactions
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The benzoyl group and methoxy substituents can interact with enzymes or receptors, influencing biological pathways. Detailed studies on its binding affinity and activity are necessary to elucidate its precise mechanism of action.
類似化合物との比較
Similar Compounds
2,4-Dimethoxybenzoic acid: A simpler analog with similar functional groups but lacking the cyclopentane ring.
2-(2,4-Dimethoxybenzoyl)furan-3-carboxylic acid: Another compound with a benzoyl group and methoxy substituents but with a furan ring instead of a cyclopentane ring.
Uniqueness
3-(2,4-Dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications and research.
特性
CAS番号 |
63139-01-5 |
|---|---|
分子式 |
C18H24O5 |
分子量 |
320.4 g/mol |
IUPAC名 |
3-(2,4-dimethoxybenzoyl)-2,2,3-trimethylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C18H24O5/c1-17(2)13(16(20)21)8-9-18(17,3)15(19)12-7-6-11(22-4)10-14(12)23-5/h6-7,10,13H,8-9H2,1-5H3,(H,20,21) |
InChIキー |
SLBBETLGQKQVQT-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCC1(C)C(=O)C2=C(C=C(C=C2)OC)OC)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


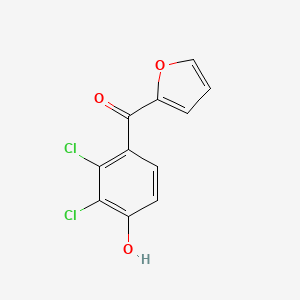
![[6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-yl]acetic acid](/img/structure/B14504306.png)
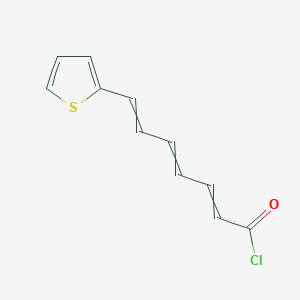
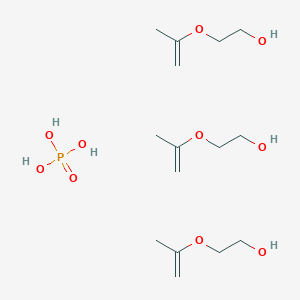

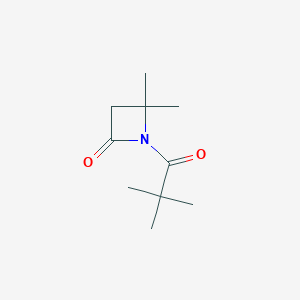
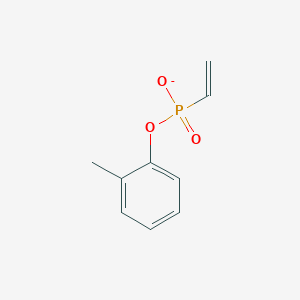

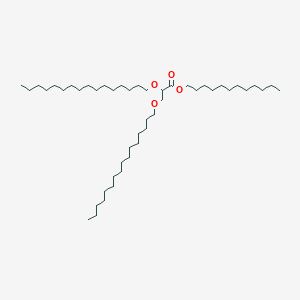
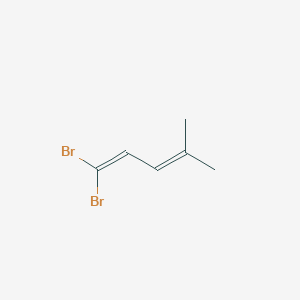
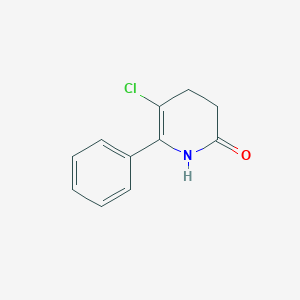
![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)
